molecular formula C23H21N5O2S B11295635 N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide

Cat. No.: B11295635
M. Wt: 431.5 g/mol
InChI Key: ODBAENJHJJKGKB-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine core, which is a bicyclic heterocycle, and is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate aldehydes and amines, followed by cyclization.

    Introduction of the phenylethyl group: This step involves the alkylation of the pteridine core with a phenylethyl halide under basic conditions.

    Attachment of the sulfanyl group: The sulfanyl group is introduced via a nucleophilic substitution reaction using a thiol reagent.

    Acylation to form the final product: The final step involves the acylation of the intermediate with 4-methylphenyl acetic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pteridine core can be reduced to form alcohols.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the pteridine core.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The pteridine core is known to interact with enzymes and receptors, potentially inhibiting their activity. The phenylethyl group may enhance the compound’s binding affinity and specificity, while the sulfanyl group could play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydropteridin-2-yl]sulfanyl}acetamide: can be compared with other pteridine derivatives such as:

Uniqueness

The unique combination of the pteridine core, phenylethyl group, and sulfanyl group in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[4-oxo-3-(2-phenylethyl)pteridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H21N5O2S/c1-16-7-9-18(10-8-16)26-19(29)15-31-23-27-21-20(24-12-13-25-21)22(30)28(23)14-11-17-5-3-2-4-6-17/h2-10,12-13H,11,14-15H2,1H3,(H,26,29)

InChI Key

ODBAENJHJJKGKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CC=CC=C4

Origin of Product

United States

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